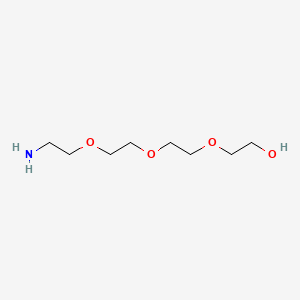

Amino-PEG4-alcohol

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOJXMUSDYSKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072933 | |

| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-74-3 | |

| Record name | 2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086770743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Amino-PEG4-alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-alcohol is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and surface modification. Its structure, featuring a primary amine, a terminal hydroxyl group, and a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking molecules and modifying surfaces. This guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for Amino-PEG4-alcohol.

The primary amine group provides a reactive handle for conjugation to carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and other electrophilic groups.[1] Concurrently, the terminal hydroxyl group can be further functionalized or used as an attachment point for other molecules.[2] The PEG spacer enhances the aqueous solubility and flexibility of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[1]

Core Chemical Properties

The fundamental chemical and physical properties of Amino-PEG4-alcohol are summarized in the table below. This data is essential for designing and executing experimental protocols, ensuring optimal reaction conditions, and proper handling and storage.

| Property | Value |

| Chemical Formula | C₈H₁₉NO₄ |

| Molecular Weight | 193.24 g/mol [] |

| CAS Number | 86770-74-3[2] |

| Appearance | Colorless to yellowish oil[4] |

| Purity | Typically >95%[5] |

| Boiling Point | 301.6 ± 27.0 °C (Predicted)[] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and acetonitrile.[2][6] |

| Storage Conditions | Store at -20°C, protected from light and moisture.[1] Handle with anhydrous solvents to maintain stability.[1] |

| Synonyms | 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, 1-Amino-3,6,9-trioxaundecan-11-ol, H2N-PEG4-OH[1] |

Applications in Research and Drug Development

The unique bifunctional nature of Amino-PEG4-alcohol makes it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it can be used to attach cytotoxic drugs to antibodies, creating ADCs that target cancer cells. The PEG spacer helps to improve the solubility and stability of the ADC.[7]

-

PROTACs (Proteolysis Targeting Chimeras): Amino-PEG4-alcohol serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in a PROTAC molecule.[7] This proximity induces the ubiquitination and subsequent degradation of the target protein.[7]

-

Bioconjugation: It is widely used to link biomolecules such as peptides, proteins, and oligonucleotides. The amino group can react with various functional groups, enabling the creation of complex bioconjugates.[1]

-

Surface Modification: The linker can be used to functionalize nanoparticles, hydrogels, and other material surfaces. This modification can improve biocompatibility, reduce non-specific binding, and provide sites for further conjugation.[1]

Experimental Protocols

The following are general protocols for common reactions involving Amino-PEG4-alcohol. Optimization may be required for specific applications.

Amine Coupling with NHS Esters

This protocol describes the reaction of the primary amine of Amino-PEG4-alcohol with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

-

Amino-PEG4-alcohol

-

NHS ester-functionalized molecule

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., Tris or glycine (B1666218) buffer)

Procedure:

-

Dissolve the NHS ester-functionalized molecule in the anhydrous solvent immediately before use.

-

Dissolve Amino-PEG4-alcohol in the reaction buffer.

-

Add the NHS ester solution to the Amino-PEG4-alcohol solution. A molar excess of the NHS ester may be required.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.

-

Purify the conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.

Amine Coupling with Carboxylic Acids using EDC

This protocol outlines the conjugation of the primary amine of Amino-PEG4-alcohol to a carboxylic acid-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

-

Amino-PEG4-alcohol

-

Carboxylic acid-containing molecule

-

EDC

-

N-hydroxysuccinimide (NHS) (optional, to improve efficiency)

-

Activation Buffer (e.g., MES buffer, pH 4.5-5.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in the activation buffer.

-

Add EDC (and optionally NHS) to the carboxylic acid solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

-

Dissolve Amino-PEG4-alcohol in the coupling buffer.

-

Add the activated carboxylic acid solution to the Amino-PEG4-alcohol solution.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Quench the reaction by adding the quenching solution.

-

Purify the conjugate using appropriate chromatographic techniques.

Visualizations

The following diagrams illustrate the role of Amino-PEG4-alcohol in key applications and experimental workflows.

NHS Ester Conjugation Workflow

Role of Amino-PEG4-alcohol in a PROTAC

References

- 1. Amino-PEG4-alcohol, CAS 86770-74-3 | AxisPharm [axispharm.com]

- 2. Amino-PEG4-alcohol, 86770-74-3 | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Amino-PEG4-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Amino-PEG4-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG4-alcohol, a heterobifunctional linker critical in the fields of bioconjugation, pharmaceutical research, and drug delivery system development. Its unique structure offers versatility for covalently linking molecules, enhancing solubility, and providing a flexible spacer arm.

Core Molecular Structure and Properties

Amino-PEG4-alcohol, systematically named 1-Amino-3,6,9-trioxaundecanyl-11-ol, is a polyethylene (B3416737) glycol (PEG) derivative characterized by a primary amine group (-NH2) at one terminus and a hydroxyl group (-OH) at the other, connected by a four-unit ethylene (B1197577) glycol spacer.[1] This hydrophilic spacer significantly improves the solubility and pharmacokinetic properties of the conjugated molecules.[1]

The molecular formula for Amino-PEG4-alcohol is C8H19NO4 .[1][2][3][4] Its structure is depicted below:

H2N-(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2-OH

This bifunctional nature allows for selective and sequential reactions. The primary amine group readily reacts with electrophiles such as carboxylic acids, activated NHS esters, and carbonyls (ketones or aldehydes).[4][5] The terminal hydroxyl group serves as a nucleophile that can be further activated or functionalized for subsequent conjugation steps.[1][4][5]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for Amino-PEG4-alcohol, compiled from various suppliers and databases.

| Property | Value | Citations |

| Molecular Formula | C8H19NO4 | [1][2][3][4][6] |

| Molecular Weight | 193.24 g/mol | [1][2][3][6] |

| CAS Number | 86770-74-3 | [1][2][3][4][6] |

| Appearance | Colorless to Pale Yellow Oil | [2][5] |

| Purity | Typically ≥95% to >98% | [1][2][4][6][7] |

| Solubility | Soluble in Water, DMSO, DCM, DMF, THF, Acetonitrile | [2][4] |

| Storage Conditions | Recommended at -20°C for long-term storage; can be stored at 4°C for short periods. | [4][6] |

| SMILES | NCCOCCOCCOCCO | [3][6] |

Applications in Research and Drug Development

Amino-PEG4-alcohol is a versatile tool primarily used as a linker in complex bioconjugates. Its applications are central to the development of advanced therapeutics and diagnostic agents.

-

Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker to attach cytotoxic drugs to monoclonal antibodies.[8] The PEG spacer enhances the solubility and stability of the resulting ADC.

-

PROTACs: This molecule is a popular PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[8][9]

-

Bioconjugation: The linker can be used to attach biomolecules to various surfaces, nanoparticles, or hydrogels, controlling spacing and improving hydrophilicity.[1]

-

Drug Delivery and PEGylation: The hydrophilic PEG chain can improve the pharmacokinetic profile of small molecule drugs by increasing their half-life and reducing immunogenicity.[1]

Experimental Protocols and Methodologies

The dual reactivity of Amino-PEG4-alcohol allows for a two-step conjugation strategy, which is a common experimental workflow.

General Protocol for Two-Step Bioconjugation:

-

Activation of Carboxyl Group: A molecule containing a carboxylic acid (e.g., a small molecule drug) is activated using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in an appropriate buffer (e.g., MES or PBS) to form a reactive NHS ester.

-

First Conjugation (Amine Reaction): Amino-PEG4-alcohol is added to the activated molecule. The primary amine of the PEG linker reacts with the NHS ester to form a stable amide bond. The reaction is typically performed at room temperature for several hours.

-

Purification: The resulting drug-PEG-alcohol intermediate is purified from excess reactants and byproducts, often using chromatography techniques like HPLC.

-

Activation of Hydroxyl Group: The terminal hydroxyl group of the purified intermediate is then activated. This can be achieved by converting it to a more reactive group, such as a tosylate, mesylate, or by reacting it with a phosgene (B1210022) equivalent to create a chloroformate.

-

Second Conjugation: The activated drug-PEG linker is then reacted with a second molecule (e.g., a protein, antibody, or another small molecule) containing a nucleophilic group (like an amine or thiol) to form the final conjugate.

-

Final Purification: The final bioconjugate is purified to remove any unreacted components, typically using size-exclusion or affinity chromatography.

Visualized Workflow: General Bioconjugation Strategy

The following diagram illustrates a typical experimental workflow for using Amino-PEG4-alcohol to link a drug molecule to a target protein.

Caption: A generalized workflow for a two-step bioconjugation using Amino-PEG4-alcohol linker.

References

- 1. Amino-PEG4-alcohol, CAS 86770-74-3 | AxisPharm [axispharm.com]

- 2. Amino-PEG4-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Amino-PEG4-alcohol, 86770-74-3 | BroadPharm [broadpharm.com]

- 5. 1-AMINO-3,6,9-TRIOXAUNDECANYL-11-OL | 86770-74-3 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. glycomindsynth.com [glycomindsynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 1-AMINO-3,6,9-TRIOXAUNDECANYL-11-OL [chembk.com]

In-Depth Technical Guide to Amino-PEG4-alcohol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG4-alcohol, a heterobifunctional linker critical in the fields of bioconjugation and drug development. Its core utility lies in its application as a spacer in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides exemplary experimental protocols for its use, and illustrates its role in targeted protein degradation.

Core Properties of Amino-PEG4-alcohol

Amino-PEG4-alcohol is a hydrophilic linker characterized by a terminal primary amine and a hydroxyl group, separated by a tetraethylene glycol spacer. This structure imparts desirable solubility and flexibility to the conjugates it forms.

| Property | Value | Source(s) |

| Molecular Weight | 193.24 g/mol | [1][2][3] |

| Chemical Formula | C₈H₁₉NO₄ | [1][2][4] |

| CAS Number | 86770-74-3 | [1][2][4] |

| Appearance | Colorless to pale yellow oil or liquid | [2] |

| Purity | Typically >95% | [1][2][4] |

| Solubility | Water, DMSO, DMF, DCM, THF, Acetonitrile | [2][4] |

| Reactive Groups | Primary Amine (-NH₂), Hydroxyl (-OH) | [3][4][5] |

Applications in Drug Development

The bifunctional nature of Amino-PEG4-alcohol makes it a versatile tool for covalently linking different molecular entities. The primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids (often activated as NHS esters) and aldehydes. The terminal hydroxyl group can be further functionalized or used as an attachment point.[3][4]

A prominent application of this linker is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][6] Amino-PEG4-alcohol can serve as the linker connecting the target protein-binding ligand to the E3 ligase-binding ligand.

A notable example is in the development of degraders for Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, which are implicated in cancer. The PROTAC ARV-771, a potent BRD4 degrader, incorporates a PEG-based linker to connect a JQ1 analog (a BRD4 inhibitor) to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[7][8][9]

Experimental Protocols

The following are illustrative protocols for the conjugation of Amino-PEG4-alcohol.

Protocol 1: Amide Coupling of Amino-PEG4-alcohol to a Carboxylic Acid

This protocol describes the formation of a stable amide bond between the primary amine of Amino-PEG4-alcohol and a carboxylic acid-containing molecule (e.g., a protein ligand) using a carbodiimide (B86325) coupling agent like EDC.

Materials:

-

Amino-PEG4-alcohol

-

Carboxylic acid-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., flash chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester.

-

-

Coupling Reaction:

-

To the activated carboxylic acid solution, add a solution of Amino-PEG4-alcohol (1.2 equivalents) in the same anhydrous solvent.

-

Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate method such as TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product is then purified using a suitable technique, such as flash column chromatography, to isolate the desired conjugate.

-

Protocol 2: Reaction of Amino-PEG4-alcohol with an NHS Ester

This protocol outlines the direct reaction between the amine of Amino-PEG4-alcohol and a pre-activated NHS ester.

Materials:

-

Amino-PEG4-alcohol

-

NHS ester-containing molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction vessel

-

Stirring apparatus

-

Purification system

Procedure:

-

Dissolution:

-

Dissolve the NHS ester-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

-

In a separate vessel, dissolve Amino-PEG4-alcohol (1.2 equivalents) in the same solvent.

-

-

Coupling Reaction:

-

Add the Amino-PEG4-alcohol solution to the NHS ester solution.

-

If the NHS ester is stable at a neutral to slightly basic pH, the reaction can be carried out in a buffer solution (e.g., PBS, pH 7.4-8.0).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

-

Purification:

-

Upon completion, the desired product can be purified from the reaction mixture using an appropriate chromatographic method.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for PROTAC synthesis and the mechanism of action for a BRD4-degrading PROTAC.

Caption: Conceptual workflow for the synthesis of a BRD4-targeting PROTAC.

Caption: Mechanism of action for a BRD4-targeting PROTAC utilizing the VHL E3 ligase.

References

- 1. Arv-771 | C49H60ClN9O7S2 | CID 126619980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. ARV-771, 1949837-12-0 | BroadPharm [broadpharm.com]

- 9. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Amino-PEG4-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Amino-PEG4-alcohol, a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a common and effective multi-step synthetic route starting from tetraethylene glycol, detailing experimental protocols, quantitative data, and characterization methods.

Introduction

Amino-PEG4-alcohol, with the chemical name 11-amino-3,6,9-trioxaundecan-1-ol, is a hydrophilic linker molecule featuring a primary amine and a primary alcohol functional group at its termini, connected by a flexible tetraethylene glycol spacer.[1][2] The amine group allows for facile conjugation to carboxylic acids, activated esters, and other electrophilic moieties, while the hydroxyl group can be further functionalized or used as a point of attachment.[1][2] The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.[2]

This guide details a four-step synthesis of Amino-PEG4-alcohol, commencing with the selective activation of one hydroxyl group of tetraethylene glycol, followed by nucleophilic substitution to introduce the amine functionality in a protected form, and concluding with deprotection.

Synthetic Pathway Overview

The synthesis of Amino-PEG4-alcohol from tetraethylene glycol can be achieved through a four-step process:

-

Selective Mono-tosylation of Tetraethylene Glycol: One of the two primary alcohol groups of tetraethylene glycol is selectively activated by reaction with p-toluenesulfonyl chloride (TsCl) to form a monotosylate.

-

Azide (B81097) Formation: The tosyl group is displaced by an azide ion through nucleophilic substitution to yield mono-azido-tetraethylene glycol.

-

Boc Protection and Reduction (Staudinger Reaction): The terminal azide is reduced to a primary amine via the Staudinger reaction, which is then protected with a tert-butyloxycarbonyl (Boc) group.

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, Amino-PEG4-alcohol.

Synthesis Workflow Diagram

Caption: Multi-step synthesis of Amino-PEG4-alcohol from tetraethylene glycol.

Experimental Protocols

Step 1: Selective Mono-tosylation of Tetraethylene Glycol

Reaction: Tetraethylene glycol + p-Toluenesulfonyl chloride → Mono-tosyl-tetraethylene glycol

Procedure:

-

To a solution of tetraethylene glycol (515 mmol) in tetrahydrofuran (B95107) (THF, 230 mL), a solution of sodium hydroxide (B78521) (172 mmol) in deionized water (20 mL) is added.[3]

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of p-toluenesulfonyl chloride (51.5 mmol) in THF (20 mL) is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.[3]

-

The reaction is stirred at 0 °C for 2 hours.[3]

-

After the reaction is complete, the solution is poured into deionized water. The aqueous layer is separated and extracted with dichloromethane (B109758).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a clear oil.[3]

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Mono-azido-tetraethylene glycol

Reaction: Mono-tosyl-tetraethylene glycol + Sodium azide → Mono-azido-tetraethylene glycol

Procedure:

-

Mono-tosyl-tetraethylene glycol is dissolved in dimethylformamide (DMF).

-

Sodium azide (NaN3) is added to the solution.

-

The reaction mixture is heated and stirred until the starting material is consumed (monitored by TLC).

-

After completion, the reaction mixture is cooled to room temperature, and water is added.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Boc-NH-PEG4-alcohol

Reaction: Mono-azido-tetraethylene glycol + PPh3 + H2O → Amino-PEG4-alcohol Amino-PEG4-alcohol + (Boc)2O → Boc-NH-PEG4-alcohol

Procedure (Staudinger Reduction followed by Boc Protection):

-

To a solution of mono-azido-tetraethylene glycol in THF, triphenylphosphine (PPh3) is added, and the mixture is stirred.[4]

-

After the formation of the phosphazide (B1677712) intermediate, water is added to hydrolyze it to the amine.[4]

-

Once the reduction is complete, a base (e.g., triethylamine (B128534) or diisopropylethylamine) and di-tert-butyl dicarbonate ((Boc)2O) are added to the reaction mixture.[5]

-

The reaction is stirred at room temperature until the amine is fully protected (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent.

-

The solution is washed with aqueous acidic and basic solutions to remove impurities.

-

The organic layer is dried and concentrated to give the Boc-protected product.

Purification: Purification is typically achieved by column chromatography on silica gel.

Step 4: Deprotection of Boc-NH-PEG4-alcohol

Reaction: Boc-NH-PEG4-alcohol → Amino-PEG4-alcohol

Procedure:

-

Boc-NH-PEG4-alcohol is dissolved in dichloromethane (DCM).[1]

-

Trifluoroacetic acid (TFA) is added to the solution at 0 °C.[1]

-

The reaction mixture is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).[1]

-

The solvent and excess TFA are removed under reduced pressure.[1]

-

The residue is dissolved in a minimal amount of solvent and precipitated by the addition of a non-polar solvent like diethyl ether to obtain the TFA salt of the product.

-

For the free amine, a basic work-up is performed.[6]

Purification: The final product can be purified by column chromatography on silica gel, often using a mobile phase containing a small amount of ammonia (B1221849) to prevent tailing of the amine.[7]

Quantitative Data

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | Mono-tosyl-tetraethylene glycol | Tetraethylene glycol | p-Toluenesulfonyl chloride, NaOH | ~90%[3] |

| 2 | Mono-azido-tetraethylene glycol | Mono-tosyl-tetraethylene glycol | Sodium azide | High |

| 3 | Boc-NH-PEG4-alcohol | Mono-azido-tetraethylene glycol | PPh3, H2O, (Boc)2O | High |

| 4 | Amino-PEG4-alcohol | Boc-NH-PEG4-alcohol | TFA | Quantitative[8] |

Characterization Data

Amino-PEG4-alcohol (11-amino-3,6,9-trioxaundecan-1-ol)

-

Molecular Formula: C₈H₁₉NO₄

-

Molecular Weight: 193.24 g/mol

-

Appearance: Colorless to pale yellow oil

-

¹H NMR (CDCl₃): Chemical shifts (ppm) are expected for the ethylene (B1197577) glycol backbone protons (around 3.6-3.7 ppm), the methylene (B1212753) group adjacent to the amine (around 2.8-2.9 ppm), and the methylene group adjacent to the hydroxyl group (around 3.7-3.8 ppm).

-

¹³C NMR (CDCl₃): Chemical shifts (ppm) are expected for the carbons of the ethylene glycol backbone (in the range of 60-75 ppm), with distinct signals for the carbons adjacent to the amine and hydroxyl groups.

Boc-NH-PEG4-alcohol

-

Molecular Formula: C₁₃H₂₇NO₆

-

Molecular Weight: 293.36 g/mol

-

¹H NMR (CDCl₃): In addition to the PEG backbone signals, a characteristic singlet for the nine protons of the tert-butyl group will be observed around 1.4 ppm.

-

¹³C NMR (CDCl₃): A signal for the quaternary carbon of the Boc group will appear around 80 ppm, and the carbonyl carbon of the carbamate (B1207046) will be observed around 156 ppm.

Applications in Drug Development

Amino-PEG4-alcohol is a critical linker in the development of advanced therapeutics.

PROTACs: In PROTACs, this linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.[9]

ADCs: In ADCs, the linker is used to attach a cytotoxic payload to an antibody, enabling targeted delivery of the drug to cancer cells.[9]

PROTAC Logical Relationship Diagram

Caption: Logical relationship of a PROTAC utilizing a PEG linker.

Conclusion

The synthesis of Amino-PEG4-alcohol via the described multi-step route from tetraethylene glycol is a robust and efficient method for producing this versatile linker. Careful control of reaction conditions and appropriate purification at each step are crucial for obtaining a high-purity product suitable for demanding applications in pharmaceutical research and development. This guide provides a solid foundation for researchers to successfully synthesize and utilize Amino-PEG4-alcohol in their work.

References

- 1. Boc Deprotection - TFA [commonorganicchemistry.com]

- 2. 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol | 106984-09-2 | FB18919 [biosynth.com]

- 3. rsc.org [rsc.org]

- 4. Staudinger Reaction [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. rsc.org [rsc.org]

- 9. 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol CAS 86770-74-3 [homesunshinepharma.com]

An In-depth Technical Guide to the Physicochemical Properties of Poly(ethylene glycol) Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units.[1] Their remarkable biocompatibility, non-toxicity, and tunable physicochemical properties have established them as indispensable tools in drug delivery, bioconjugation, and materials science.[2][3] The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic efficacy and safety of various drugs by improving their pharmacokinetic and pharmacodynamic profiles.[4][5] This in-depth guide provides a comprehensive overview of the core physicochemical properties of PEG linkers, detailed experimental protocols for their characterization, and visualizations of key concepts and workflows.

Core Physicochemical Properties of PEG Linkers

The unique advantages conferred by PEG linkers stem from a combination of their fundamental physicochemical characteristics. These properties can be tailored by controlling the length, structure (linear vs. branched), and terminal functional groups of the PEG chain.[6]

Solubility and Hydrophilicity

PEG linkers are highly soluble in water and a range of organic solvents, a property attributed to the hydrogen bonding capacity of the ether oxygen atoms in the ethylene oxide backbone with water molecules.[1][7] This hydrophilicity is a key factor in their ability to increase the solubility of hydrophobic drugs and biomolecules, which can otherwise be challenging to formulate for intravenous administration.[4][8] The enhanced solubility also helps to prevent aggregation of the conjugated molecule, improving its stability and bioavailability.[9]

Flexibility and Conformation

The C-O bonds within the PEG backbone can rotate freely, affording the polymer significant conformational flexibility.[1] In aqueous solutions, PEG chains are extensively hydrated and adopt a random coil conformation, creating a large hydrodynamic volume.[10] This "stealth" property forms a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and recognition by the immune system.[1][11] The conformation of grafted PEG chains can be described as either a "mushroom" or "brush" regime, depending on the grafting density, which in turn influences protein adsorption and cellular interactions.[12]

Impact on Drug Stability and Aggregation

By creating a steric shield and increasing solubility, PEGylation significantly enhances the stability of conjugated molecules.[2][4] This protective layer can prevent proteolytic degradation of protein and peptide drugs, thereby increasing their stability in biological environments.[4] Furthermore, the hydrophilic nature of PEG helps to prevent the aggregation of hydrophobic drugs, a common challenge in drug formulation and delivery.[9]

Charge and Immunogenicity

PEG is generally considered to be non-toxic and to have low immunogenicity.[9][13] The neutral charge of the PEG backbone contributes to its "stealth" properties, reducing non-specific interactions with proteins and cells.[1] However, it is now understood that anti-PEG antibodies can be generated in some individuals, particularly after repeated administration of PEGylated therapeutics.[14][15] The immunogenicity of PEG can be influenced by factors such as its molecular weight, the nature of the conjugated molecule, and the linkage chemistry.[15]

Pharmacokinetics and Biodistribution

One of the most significant advantages of PEGylation is its ability to prolong the circulation half-life of a drug.[4] The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer residence time in the bloodstream.[5] This can result in more sustained plasma concentrations and allow for less frequent dosing.[4] The biodistribution of a drug can also be altered by PEGylation, with the potential to increase accumulation in specific tissues.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties of PEG linkers and their impact on conjugated molecules.

| Property | Description | Typical Values/Observations | References |

| Molecular Weight | The mass of the PEG polymer, often expressed in Daltons (Da) or kilodaltons (kDa). | Varies widely from a few hundred Da to over 40 kDa. | [6] |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates a monodisperse polymer. | Polydisperse PEGs have a range of molecular weights, while monodisperse (dPEG®) PEGs have a single, defined molecular weight. | [14][17] |

| Hydrodynamic Radius (Rh) | The effective radius of the hydrated polymer in solution. | Increases with molecular weight. For example, a 20 kDa mPEG can increase the Rh of a 19 kDa protein to a range of 5.17–5.35 nm. | [11] |

| Solubility | The ability of the PEG linker to dissolve in a solvent. | Highly soluble in water and many organic solvents like DCM, DMF, and ethanol. | [1][7] |

| Impact on Half-life (t1/2) | The extension of the circulation time of a conjugated drug. | Can be increased dramatically. For example, a 4 kDa and 10 kDa PEG modification can lead to 2.5- and 11.2-fold half-life extensions, respectively. | [9][18] |

| Effect on Cytotoxicity | The change in the intrinsic potency of a conjugated drug. | Can be reduced due to steric hindrance. For example, 4 kDa and 10 kDa PEG modifications reduced cytotoxicity by 4.5- and 22-fold, respectively. | [18] |

| Experimental Technique | Measured Parameter(s) | Typical Application for PEG Linkers | References |

| Size-Exclusion Chromatography (SEC) | Molecular weight, hydrodynamic radius, aggregation state. | To determine the purity and molecular weight distribution of PEGylated conjugates and to separate them from unreacted components. | [11][] |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution. | To assess the size and monodispersity of PEGylated molecules and nanoparticles in solution. | [20] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, purity, molecular weight, conjugation efficiency. | To confirm the structure of PEG linkers and to quantify the degree of functionalization. | [5][6] |

| Differential Scanning Calorimetry (DSC) | Thermal stability (melting temperature, Tm), enthalpy of unfolding (ΔH). | To evaluate the effect of PEGylation on the thermal stability of proteins and other biomolecules. | [21][22] |

| Mass Spectrometry (MS) | Molecular weight, degree of PEGylation, site of conjugation. | To precisely determine the mass of PEGylated proteins and identify the location of PEG attachment. | [1][9] |

| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Apparent molecular weight, purity. | To visualize the products of a PEGylation reaction and estimate the degree of PEGylation. | [23][24] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of PEG linkers and their conjugates.

Size-Exclusion Chromatography (SEC) of PEGylated Proteins

Objective: To determine the molecular weight, purity, and aggregation state of a PEGylated protein.

Materials:

-

Purified PEGylated protein sample

-

SEC column (e.g., Superdex 200)

-

Mobile phase buffer (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol)[25]

-

HPLC or UPLC system with UV and/or refractive index (RI) detection[11][26]

-

Molecular weight standards

Protocol:

-

System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[11][25]

-

Sample Preparation: Dissolve the PEGylated protein in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm filter to remove any particulates.[11][20]

-

Standard Curve Generation: Inject a series of molecular weight standards to generate a calibration curve of elution volume versus log(molecular weight).

-

Sample Injection: Inject a defined volume of the prepared sample (e.g., 10-100 µL) onto the column.[11][25]

-

Data Acquisition: Monitor the elution profile using UV (typically at 280 nm for proteins) and/or RI detection.[11][26]

-

Data Analysis: Determine the retention time of the major peak corresponding to the PEGylated protein and any other peaks corresponding to aggregates or unreacted species. Calculate the apparent molecular weight by comparing the retention time to the standard curve. The presence of high molecular weight species eluting earlier indicates aggregation.[11]

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius and size distribution of PEGylated molecules in solution.

Materials:

-

PEGylated sample in a suitable buffer

-

DLS instrument

-

Low-volume cuvette

-

0.2 µm syringe filter or spin-filter

Protocol:

-

Sample Preparation: Filter the sample through a 0.2 µm filter to remove dust and large aggregates.[20] A sample volume of approximately 30 µL is typically required.[20]

-

Instrument Setup: Turn on the DLS instrument and allow it to warm up. Open the instrument software.

-

Cuvette Cleaning: Thoroughly clean the cuvette with filtered, distilled water and dry with canned air to remove any residual liquid.[20]

-

Blank Measurement: Measure the scattering of the filtered buffer alone to ensure the cuvette is clean. Expect count rates in the range of 8,000-12,000 counts per second.[20]

-

Sample Loading: Carefully pipette the filtered sample into the cuvette, avoiding the introduction of air bubbles.

-

Count Rate Optimization: Place the cuvette in the instrument and measure the count rate. For a protein solution, an ideal and stable count rate is between 150,000 and 250,000 counts per second.[20]

-

Data Acquisition: Once a stable and appropriate count rate is achieved, initiate the DLS measurement. Data is typically collected over a period of about 10 minutes, acquiring 14-20 data points.[20]

-

Data Analysis: The software will calculate the translational diffusion coefficient from the fluctuations in scattered light intensity and use this to determine the hydrodynamic radius (Rh) and the polydispersity of the sample.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the molecular weight and functionalization yield of a PEG linker.

Materials:

-

PEG linker sample

-

Deuterated solvent (e.g., CDCl3 or DMSO-d6)[8]

-

NMR spectrometer (e.g., 400 MHz)[6]

-

NMR tubes

Protocol:

-

Sample Preparation: Dissolve the PEG linker in the appropriate deuterated solvent.

-

Instrument Setup: Calibrate and shim the NMR spectrometer according to standard procedures.

-

Data Acquisition: Acquire a 1H NMR spectrum. For more detailed structural information, 13C, COSY, HMQC, and HMBC spectra can also be acquired.[27]

-

Data Analysis:

-

Structural Confirmation: Assign the peaks in the 1H NMR spectrum to the corresponding protons in the PEG structure. The large peak around 3.64 ppm corresponds to the repeating -(CH2-CH2-O)- units.[8]

-

Molecular Weight Determination: Calculate the molecular weight by comparing the integration of the terminal group protons to the integration of the repeating monomer unit protons.[6] It is important to account for 13C satellite peaks which can affect the accuracy of the integration of the main repeating unit peak.[5][6]

-

Functionalization Yield: Determine the efficiency of conjugation by comparing the integration of a peak corresponding to the attached moiety to the integration of a terminal PEG proton signal.[6]

-

Differential Scanning Calorimetry (DSC)

Objective: To assess the effect of PEGylation on the thermal stability of a protein.

Materials:

-

PEGylated protein sample (e.g., 1 mg/mL)[21]

-

Matching buffer for reference

-

DSC instrument

Protocol:

-

Sample Preparation: Prepare the PEGylated protein solution and a matching buffer reference. Degas both solutions before loading.

-

Instrument Setup: Clean the sample and reference cells of the calorimeter. Load the sample and reference solutions into their respective cells.

-

Data Acquisition: Equilibrate the system at a starting temperature (e.g., 20°C). Scan to a final temperature (e.g., 95°C) at a constant heating rate (e.g., 1°C/min).[21]

-

Data Analysis: The resulting thermogram plots the excess heat capacity as a function of temperature. The peak of the transition curve represents the melting temperature (Tm), which is a measure of the protein's thermal stability. The area under the curve corresponds to the calorimetric enthalpy (ΔHcal) of unfolding.[22][28] A shift in Tm to a higher temperature indicates stabilization by PEGylation, while a decrease in Tm suggests destabilization.[21]

Mass Spectrometry (MS) of PEGylated Proteins

Objective: To determine the precise molecular weight, degree of PEGylation, and site of conjugation.

Materials:

-

Purified PEGylated protein sample

-

Solvents for liquid chromatography (e.g., water, acetonitrile (B52724) with formic acid)

-

Optional: Reagents for post-column addition (e.g., triethylamine)[9]

Protocol:

-

Sample Preparation: Prepare the PEGylated protein sample in a suitable buffer for LC-MS analysis. Excess unconjugated PEG may need to be removed.[17]

-

LC Separation: Inject the sample onto a reverse-phase or size-exclusion column coupled to the mass spectrometer. The liquid chromatography step separates the PEGylated protein from impurities.[17]

-

Mass Spectrometry Analysis:

-

The sample is ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range. The polydispersity of PEG can lead to a complex spectrum with multiple charge state envelopes.[9]

-

Post-column addition of amines like triethylamine (B128534) can help to reduce charge state complexity and simplify the spectrum.[9]

-

-

Data Analysis:

-

Deconvolution: Use deconvolution software to convert the m/z spectrum into a zero-charge mass spectrum. This will reveal the mass of the intact PEGylated protein and the distribution of PEG adducts.[1][17]

-

Peptide Mapping (for site of conjugation): To identify the specific amino acid residues where PEG is attached, the PEGylated protein can be enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS).[17]

-

Mandatory Visualizations

Caption: General workflow for the preparation and analysis of a PEGylated conjugate.

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG linker.

Caption: Interrelationship of core PEG linker properties and their therapeutic benefits.

References

- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. web.mit.edu [web.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sciex.com [sciex.com]

- 10. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. researchgate.net [researchgate.net]

- 13. Color Gradients | Graphviz [graphviz.org]

- 14. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sample Gradient Color Schemes | Graphviz [graphviz.org]

- 16. benchchem.com [benchchem.com]

- 17. enovatia.com [enovatia.com]

- 18. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]

- 20. research.cbc.osu.edu [research.cbc.osu.edu]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. lcms.cz [lcms.cz]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Function of Amine and Hydroxyl Groups in PEG Linkers

Polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development, acting as flexible spacers to connect molecules such as drugs, proteins, and imaging agents.[1][2][3] The process of attaching these PEG chains, known as PEGylation, dramatically improves the therapeutic properties of biomolecules by enhancing solubility, increasing stability, and reducing immunogenicity.[1][2][4][][6][][8][9][10] The versatility of PEGylation stems from the terminal functional groups at the ends of the polymer chain, which dictate the chemistry used for conjugation.[][11]

This guide provides a detailed technical examination of two of the most fundamental functional groups: the hydroxyl (-OH) group, the native terminus of PEG, and the amine (-NH2) group, a highly reactive and versatile workhorse for bioconjugation. Understanding their distinct chemical properties and roles is critical for the rational design of next-generation bioconjugates and drug delivery systems.

The Hydroxyl (-OH) Group: The Versatile Precursor

The basic structure of a polyethylene glycol polymer is a diol, possessing a hydroxyl group at each end of the chain.[10][12][] While fundamental to the PEG structure, the hydroxyl group itself exhibits low reactivity under typical physiological conditions, making it unsuitable for direct, spontaneous conjugation to biomolecules.[][14] Its primary role is therefore not as a direct conjugating agent, but as a crucial and versatile starting point for chemical activation into a wide array of more reactive functionalities.[4][]

The Necessity of Hydroxyl Activation

To be used in bioconjugation, the terminal hydroxyl group must first be chemically activated to create a more reactive intermediate. This activation step is the gateway to nearly all other PEG functionalities. Common activation strategies include:

-

Sulfonylation (Tosylation or Mesylation): The hydroxyl group is reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) to form a PEG-tosylate (PEG-OTs) or PEG-mesylate (PEG-OMs).[14] This converts the -OH into an excellent leaving group, priming the PEG for nucleophilic substitution reactions. This is often the first step in synthesizing amine-terminated PEG.[14][15]

-

Activation with N,N'-Disuccinimidyl Carbonate (DSC): Reacting a hydroxyl-terminated PEG with DSC creates a highly reactive PEG-N-hydroxysuccinimide (NHS) ester.[4] This "activated PEG" is highly susceptible to nucleophilic attack by primary amines, making it one of the most common reagents for modifying lysine (B10760008) residues on proteins.[4]

-

Reaction with Other Reagents: Hydroxyl groups can also react with isocyanates (to form carbamate (B1207046) linkages), nitrophenyl carbonates (NPC), and epoxides, although these reactions often require specific and sometimes harsh pH conditions (e.g., pH 8.5-9.5 for epoxides).[16][17][18]

The workflow below illustrates the central role of the hydroxyl group as a precursor that must be activated before it can be used for conjugation or converted into other functional groups.

The Amine (-NH2) Group: The Workhorse of Conjugation

In contrast to the hydroxyl group, the primary amine group is a highly reactive nucleophile, making it one of the most versatile and widely used functional groups for bioconjugation.[14][18][19] Amine-terminated PEG linkers can be synthesized from hydroxyl-PEGs or other precursors and serve as a direct tool for forming stable covalent bonds with various molecules.

Key Conjugation Chemistries

The nucleophilic nature of the amine group allows it to participate in several robust and efficient conjugation reactions:

-

Amide Bond Formation: This is the most prevalent strategy for protein modification.

-

Reaction with Activated Esters: Amine-terminated PEGs react readily with N-hydroxysuccinimide (NHS) esters at a pH of 7-9 to form a highly stable amide bond. This is a very efficient and common method for labeling molecules that have been activated with an NHS ester.[8][16][17][20]

-

Reaction with Carboxylic Acids: In the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), amine-PEGs can be directly coupled to carboxylic acid groups (e.g., on aspartic or glutamic acid residues of a protein) to form an amide bond.[16][17][20]

-

-

Reductive Amination: PEG-amines can react with molecules containing an aldehyde or ketone group. This reaction first forms a reversible Schiff base, which is then stabilized by a reducing agent (e.g., sodium cyanoborohydride) to create a stable secondary amine linkage.[14][16][17][19] This chemistry can be controlled by pH to specifically target the N-terminus of a protein.[19]

-

Michael Addition: Amine groups can react with acrylate-functionalized PEGs or surfaces in a Michael-type addition reaction, which is particularly useful in the formation of hydrogels.[21][22]

The diagram below outlines the primary reaction pathways available for an amine-terminated PEG linker.

Data Summary

The functional characteristics of hydroxyl and amine groups, along with their primary reaction chemistries, are summarized in the tables below for easy comparison.

Table 1: Comparison of Hydroxyl and Amine Group Properties in PEG Linkers

| Functional Group | Inherent Reactivity | Common Role | Key Features |

| Hydroxyl (-OH) | Low / Inert[][14] | Precursor for Activation | The native end-group of PEG; requires chemical activation to become reactive.[4][] |

| Amine (-NH2) | High (Nucleophilic) | Direct Conjugation | Highly versatile; reacts with a variety of electrophiles to form stable bonds.[14][19] |

Table 2: Common Activation and Conjugation Chemistries

| Starting PEG Group | Target on Molecule | Reagents / Method | Resulting Bond | Typical pH |

| PEG-OH | Amine (-NH2) | 1. DSC Activation of PEG-OH2. Conjugation | Carbamate | 7.0 - 9.0 |

| PEG-NH2 | Carboxylic Acid (-COOH) | EDC Coupling[20] | Amide | 4.5 - 7.5 |

| PEG-NH2 | NHS Ester | Direct Conjugation[16][20] | Amide | 7.0 - 9.0 |

| PEG-NH2 | Aldehyde (-CHO) | Reductive Amination[16][17] | Secondary Amine | ~6.0 - 8.0 |

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are summarized protocols for key transformations and conjugations involving hydroxyl and amine groups.

Protocol 1: Activation of Hydroxyl-Terminated PEG to a PEG-NHS Ester[5]

This protocol describes the activation of an inert PEG-hydroxyl group to a highly reactive PEG-NHS ester, making it ready for conjugation to amine-containing molecules.

-

Dissolution: Dissolve hydroxyl-terminated PEG (e.g., mPEG-OH) in anhydrous dichloromethane (B109758) (DCM) under an inert nitrogen or argon atmosphere.

-

Addition of Reagents: Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine (B92270) to the solution. A typical molar ratio is 1:1.5:1.5 (PEG-OH:DSC:Pyridine).

-

Reaction: Allow the reaction to stir at room temperature for 24 hours.

-

Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Precipitation: Precipitate the activated PEG product by adding the concentrated solution dropwise into ice-cold diethyl ether while stirring vigorously.

-

Collection and Washing: Collect the white precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted reagents.

-

Drying: Dry the final product, the PEG-NHS ester, under a vacuum.

Protocol 2: Conjugation of Amine-Terminated PEG to a Carboxylic Acid via EDC Coupling[22]

This protocol details the formation of a stable amide bond between a PEG-amine and a molecule containing a carboxylic acid.

-

Reagent Preparation: Prepare stock solutions of the carboxylic acid-containing molecule and the amine-terminated PEG in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0). Prepare a fresh solution of EDC.

-

Activation of Carboxylic Acid: Add EDC to the carboxylic acid solution and incubate for 15 minutes at room temperature to form a reactive O-acylisourea intermediate. For enhanced stability and efficiency, N-hydroxysuccinimide (NHS) can be added at this stage to form a more stable NHS-ester intermediate.

-

Conjugation: Add the amine-terminated PEG solution to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to proceed for at least 2 hours at room temperature.

-

Quenching: Quench the reaction and hydrolyze any unreacted EDC by adding a quenching buffer, such as one containing hydroxylamine (B1172632) or Tris.

-

Purification: Purify the resulting PEG-conjugated product using appropriate methods like dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove unreacted PEG, EDC, and byproducts.

Protocol 3: Synthesis of Amine-Terminated PEG from Hydroxyl-Terminated PEG[16][17]

This two-step protocol is a common method for converting the inert hydroxyl group into a reactive amine group.

Step 1: Mesylation and Azidation

-

Mesylation: Dissolve hydroxyl-terminated PEG in anhydrous DCM with triethylamine (B128534) (TEA). Cool the solution in an ice bath and add methanesulfonyl chloride (MsCl) dropwise. Allow the reaction to warm to room temperature and stir overnight. The product, PEG-OMs, can be isolated by precipitation in cold diethyl ether.[15]

-

Azidation: Dissolve the dried PEG-OMs in a solvent like DMF and add sodium azide (B81097) (NaN3). Heat the reaction (e.g., to 80-100°C) and let it proceed for 24 hours to form PEG-N3. Isolate the product by precipitation.[14][15]

Step 2: Reduction to Amine

-

Staudinger Reaction: Dissolve the PEG-N3 in a suitable solvent and add a phosphine, such as triphenylphosphine (B44618) (PPh3). Stir for several hours, then add water to hydrolyze the intermediate and yield the final amine-terminated PEG (PEG-NH2).[14]

-

Alternative Reduction: Alternatively, the PEG-azide can be reduced using zinc powder in the presence of ammonium (B1175870) chloride in a THF/water mixture, followed by refluxing for 48-72 hours. This method provides high yields and purity.[15]

-

Purification: The final PEG-NH2 product is purified by precipitation, followed by filtration and drying under vacuum.

General Experimental Workflow for Protein PEGylation

The logical process for conjugating a PEG linker to a protein involves several key stages, from selection and reaction to final characterization, as depicted below.

Conclusion

The hydroxyl and amine groups on PEG linkers serve distinct yet complementary functions in the field of bioconjugation. The hydroxyl group is the fundamental building block, an inert precursor whose true value is unlocked through chemical activation. This activation transforms it into a reactive entity or allows for its conversion into other functional groups. The amine group, in contrast, is a powerful and versatile tool for direct conjugation, enabling the formation of stable covalent bonds through a variety of well-established chemical reactions.

A thorough understanding of the reactivity, activation requirements, and specific conjugation chemistries associated with both -OH and -NH2 groups is paramount for researchers in drug development. This knowledge empowers the rational design of PEGylated therapeutics, enabling precise control over conjugation sites, linker stability, and ultimately, the pharmacokinetic and pharmacodynamic profile of the final product.[23][6][]

References

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. chempep.com [chempep.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. benchchem.com [benchchem.com]

- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 9. adcreview.com [adcreview.com]

- 10. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]

- 11. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creativepegworks.com [creativepegworks.com]

- 17. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 18. interchim.fr [interchim.fr]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. broadpharm.com [broadpharm.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. purepeg.com [purepeg.com]

The Strategic Role of the PEG Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation and the Pivotal Role of PEG Spacers

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. This powerful technique enables the creation of novel molecular entities with combined functionalities, leading to advancements in therapeutics, diagnostics, and research. Central to the success of many bioconjugates is the linker, or spacer, that connects the constituent molecules. Among the most versatile and widely utilized linkers are those based on polyethylene (B3416737) glycol (PEG).

PEG spacers are hydrophilic, flexible, and biocompatible polymers composed of repeating ethylene (B1197577) oxide units.[1] Their incorporation into bioconjugates, a process known as PEGylation, can dramatically improve the physicochemical and pharmacokinetic properties of the resulting molecule.[2] This guide provides a comprehensive technical overview of the role of PEG spacers in bioconjugation, detailing their benefits, the impact of their structural characteristics, and the experimental methodologies used in their application and analysis.

Core Advantages of Employing PEG Spacers in Bioconjugation

The inclusion of a PEG spacer in a bioconjugate imparts a range of beneficial properties that are critical for the development of effective and safe biotherapeutics. These advantages stem from the unique physicochemical characteristics of the PEG polymer.

-

Enhanced Solubility and Stability: Many therapeutic molecules, particularly small molecule drugs and some proteins, exhibit poor solubility in aqueous environments. The hydrophilic nature of PEG can significantly increase the overall water solubility of a bioconjugate, facilitating formulation and administration.[1] Furthermore, the flexible PEG chain can sterically hinder the approach of proteolytic enzymes, thereby enhancing the stability of the bioconjugate in biological fluids.[1][3]

-

Reduced Immunogenicity and Antigenicity: By creating a hydrophilic shield around the biomolecule, PEG spacers can mask immunogenic epitopes, reducing the likelihood of an adverse immune response.[1] This "stealth" effect is crucial for protein therapeutics, which can otherwise be recognized as foreign by the immune system, leading to rapid clearance and reduced efficacy.

-

Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated bioconjugate slows its renal clearance, leading to a longer circulation half-life.[2] This extended presence in the bloodstream can result in a more sustained therapeutic effect and may allow for less frequent dosing, improving patient compliance.

-

Minimized Steric Hindrance: The flexible nature of the PEG spacer provides distance and rotational freedom between the conjugated molecules. This can be critical for preserving the biological activity of each component, for example, by ensuring that a targeting antibody's binding site remains unobstructed by its conjugated payload.[1]

The Impact of PEG Spacer Architecture and Length

The properties of a PEG spacer are not uniform; they can be tailored by altering its molecular architecture and length. These variations have a profound impact on the characteristics of the final bioconjugate.

Linear vs. Branched PEG Spacers

PEG spacers can be synthesized in linear or branched configurations. Linear PEGs consist of a single, straight chain of ethylene oxide units, while branched PEGs have multiple PEG arms extending from a central core.

Branched PEGs generally exhibit a larger hydrodynamic radius for a given molecular weight compared to their linear counterparts. This can lead to more effective shielding of the bioconjugate, further reducing immunogenicity and renal clearance. However, the increased steric bulk of branched PEGs may also interfere with the biological activity of the conjugated molecules. The choice between a linear and branched PEG spacer is therefore a critical design consideration that depends on the specific application and the desired balance of properties.

The Critical Influence of PEG Spacer Length

The length of the PEG spacer, determined by the number of ethylene oxide repeating units, is a key parameter that can be optimized to fine-tune the properties of a bioconjugate.

-

Solubility and Stability: Generally, longer PEG chains impart greater hydrophilicity, leading to increased solubility.[4] They also provide more extensive steric protection, which can enhance stability against enzymatic degradation.

-

Pharmacokinetics: A longer PEG spacer results in a larger hydrodynamic volume, which in turn leads to a longer in vivo half-life due to reduced kidney filtration.[5]

-

Biological Activity: While longer PEG chains can be beneficial for pharmacokinetics, they can also increase the distance between the conjugated molecules, which may be advantageous or disadvantageous depending on the desired mode of action. For example, in an antibody-drug conjugate (ADC), a longer spacer may facilitate the interaction of the drug with its intracellular target after internalization. Conversely, an excessively long spacer could potentially hinder the binding of the antibody to its target antigen.

Quantitative Data on the Effects of PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer properties on bioconjugate characteristics.

| Property | Unmodified Protein | PEGylated Protein (Short PEG) | PEGylated Protein (Long PEG) | Reference(s) |

| Hydrodynamic Radius (nm) | Varies by protein | Increased | Further Increased | [4] |

| In Vitro Stability (Half-life in serum) | Shorter | Longer | Potentially Longer | [6] |

| Thermodynamic Stability | Baseline | May be altered | May be altered | [3][7] |

| Aqueous Solubility | Lower | Higher | Higher | [4] |

Table 1: Impact of PEG Spacer Length on the Biophysical Properties of Proteins. This table provides a qualitative summary of the expected changes in key biophysical properties of a protein upon conjugation with short versus long PEG spacers.

| ADC Component | PEG Spacer Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Pharmacokinetic Profile (Half-life) | Reference(s) |

| Antibody-Drug Conjugate | None (Direct Linkage) | Baseline | Baseline | Baseline | [4] |

| Antibody-Drug Conjugate | Short PEG (e.g., PEG4) | May be similar to baseline | May be improved | Slightly Increased | [4] |

| Antibody-Drug Conjugate | Medium PEG (e.g., PEG8) | Often optimal | Often optimal | Moderately Increased | [4] |

| Antibody-Drug Conjugate | Long PEG (e.g., PEG12+) | May decrease due to steric hindrance | May be reduced | Significantly Increased | [4] |

Table 2: Influence of PEG Spacer Length on the Properties of Antibody-Drug Conjugates (ADCs). This table illustrates the trade-offs often observed when varying PEG spacer length in ADCs, where an optimal length is typically sought to balance potency and pharmacokinetics.

| PEG Architecture | Molecular Weight (kDa) | Hydrodynamic Radius (nm) | In Vivo Half-life | Reference(s) |

| Linear | 20 | X | Y | [3] |

| Branched (2-arm) | 20 | > X | > Y | [3] |

| Linear | 40 | A | B | [3] |

| Branched (2-arm) | 40 | > A | > B | [3] |

Table 3: Comparative Effects of Linear vs. Branched PEG Spacers on Bioconjugate Properties. This table highlights the general observation that for a given total molecular weight, branched PEG architectures tend to result in a larger hydrodynamic radius and a longer in vivo half-life compared to their linear counterparts.

Experimental Protocols for PEGylation and Characterization

The successful development of a PEGylated bioconjugate relies on robust experimental methodologies for its synthesis, purification, and characterization.

A Representative Protocol for NHS-Ester PEGylation of a Monoclonal Antibody

This protocol outlines a general procedure for the covalent attachment of an amine-reactive PEG spacer to a monoclonal antibody (mAb) via N-hydroxysuccinimide (NHS) ester chemistry. This method targets primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of the protein.[8]

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

NHS-ester-activated PEG (e.g., NHS-PEG-Maleimide for subsequent conjugation, or mPEG-NHS for simple PEGylation)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

-

Characterization instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)

Procedure:

-

Antibody Preparation:

-

Ensure the mAb is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS at pH 7.2-8.0. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.

-

-

PEG Reagent Preparation:

-

Allow the NHS-ester-activated PEG reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.

-

Immediately before use, dissolve the PEG reagent in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL. NHS esters are susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[8]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the dissolved PEG reagent to the antibody solution. A common starting point is a 20-fold molar excess of PEG to mAb.[8] The optimal ratio should be determined empirically.

-

Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[8]

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching solution containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS-ester-PEG.

-

-

Purification of the PEGylated Antibody:

-

Remove unreacted PEG and other small molecules by dialysis against PBS or by size-exclusion chromatography (SEC). SEC is often preferred as it can also separate out aggregates.

-

-

Characterization of the PEGylated Antibody:

-

Degree of PEGylation: Determine the average number of PEG molecules conjugated per antibody. This can be assessed by techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry (for a more precise mass determination), or UV-Vis spectroscopy if the PEG reagent contains a chromophore.

-

Purity and Aggregation: Analyze the purified conjugate by SEC to assess the percentage of monomeric PEGylated antibody and the presence of any aggregates.

-

Biological Activity: Perform a relevant functional assay (e.g., an ELISA or a cell-based assay) to confirm that the PEGylated antibody retains its biological activity.

-

Key Characterization Techniques

-

Size-Exclusion Chromatography (SEC): SEC is a fundamental technique for the analysis of PEGylated bioconjugates. It separates molecules based on their hydrodynamic size, allowing for the assessment of purity, the detection of aggregation, and the separation of PEGylated from un-PEGylated species.

-

Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the bioconjugate, which can be used to determine the degree of PEGylation. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can provide a qualitative assessment of PEGylation. The addition of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the gel, resulting in a shift to a higher apparent molecular weight.

-

Drug-to-Antibody Ratio (DAR) Determination: For ADCs, the DAR is a critical quality attribute. It can be determined using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography (RP-LC), and mass spectrometry.

Visualizing Workflows and Concepts in Bioconjugation

Diagrams created using the DOT language can effectively illustrate the logical flow of experimental processes and the relationships between different molecular components in bioconjugation.

References

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 6. confluore.com [confluore.com]

- 7. researchgate.net [researchgate.net]

- 8. About the Influence of PEG Spacers on the Cytotoxicity of Titanate Nanotubes-Docetaxel Nanohybrids against a Prostate Cancer Cell Line | MDPI [mdpi.com]

Methodological & Application

Application Note: Conjugation of Carboxylic Acid-Containing Molecules to Amino-PEG4-alcohol

<

Audience: Researchers, scientists, and drug development professionals.

Introduction